N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide
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Overview
Description
N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide is a synthetic organic compound. It belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazinoindazole core, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Pyrazinoindazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and indazole intermediates.
Acylation Reaction:
Substitution Reaction: The 2-methylphenyl group can be introduced through a substitution reaction using a suitable aryl halide and a catalyst like palladium.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the pyrazinoindazole core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyrazinoindazole core can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-(1-oxo-1,2-dihydroindazol-3-yl)acetamide
- N-(2-methylphenyl)-2-(1-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide
- N-(2-methylphenyl)-2-(1-oxo-1,2-dihydroisoquinolin-3-yl)acetamide
Uniqueness
N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide is unique due to its specific structural features, such as the pyrazinoindazole core and the acetamide group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-6-2-4-8-15(13)20-17(24)12-22-10-11-23-18(19(22)25)14-7-3-5-9-16(14)21-23/h2,4,6,8,10-11H,3,5,7,9,12H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZLRFDWNSGFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CN3C(=C4CCCCC4=N3)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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